molecular formula C12H14FNO B13674466 7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]

7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]

Cat. No.: B13674466
M. Wt: 207.24 g/mol
InChI Key: YICASNLCUNSMJA-UHFFFAOYSA-N
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Description

7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] is a chemical compound characterized by its unique spiro structure, which includes a fluorine atom attached to the benzofuran moiety.

Chemical Reactions Analysis

7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with altered functional groups.

Scientific Research Applications

7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and certain types of cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, or other proteins. This interaction can modulate various biological processes, leading to the observed effects .

Comparison with Similar Compounds

7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] can be compared with other similar compounds, such as:

The uniqueness of 7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] lies in its specific spiro structure and the presence of the fluorine atom, which confer distinct chemical and biological properties that are valuable in various research and industrial contexts.

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

4-fluorospiro[1H-2-benzofuran-3,4'-piperidine]

InChI

InChI=1S/C12H14FNO/c13-10-3-1-2-9-8-15-12(11(9)10)4-6-14-7-5-12/h1-3,14H,4-8H2

InChI Key

YICASNLCUNSMJA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=C(CO2)C=CC=C3F

Origin of Product

United States

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